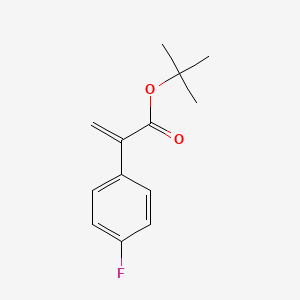
tert-Butyl 2-(4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-fluorophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-fluorophenyl)acrylate typically involves the esterification of 2-(4-fluorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-fluorophenyl)acrylic acid.
Reduction: Formation of tert-butyl 2-(4-fluorophenyl)propanoate.
Substitution: Formation of substituted fluorophenyl acrylates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(4-fluorophenyl)acrylate is used as a monomer in polymerization reactions to create specialty polymers with unique properties such as high hydrophobicity and thermal stability .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can participate in radical polymerization reactions, leading to the formation of polymer chains. The fluorophenyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
- tert-Butyl acrylate
- tert-Butyl methacrylate
- 2-(4-fluorophenyl)acrylic acid
Comparison: tert-Butyl 2-(4-fluorophenyl)acrylate is unique due to the presence of both the tert-butyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and thermal stability, compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H15FO2 |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3 |
Clave InChI |
LAQURSAVRQDYJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)
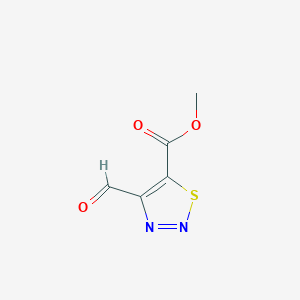
![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)
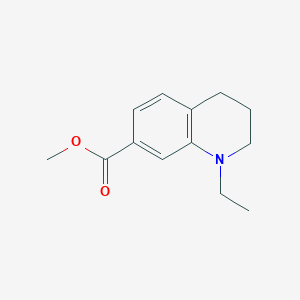
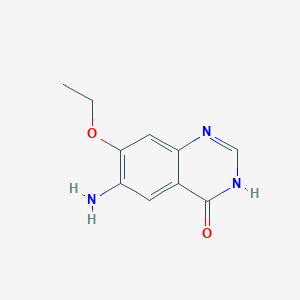
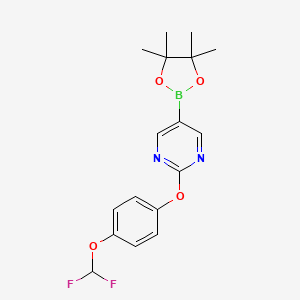

![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
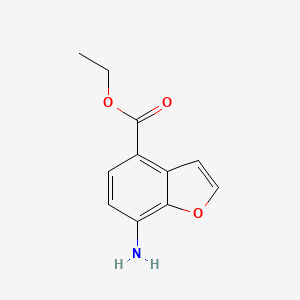
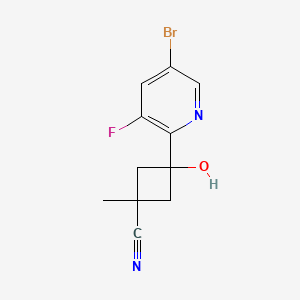
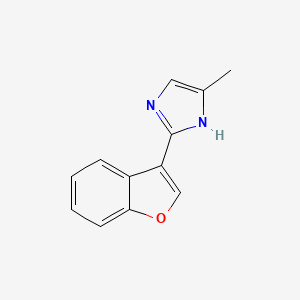
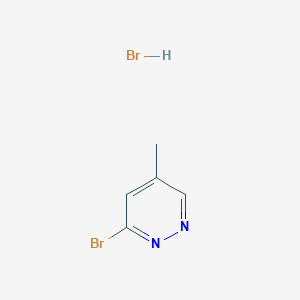
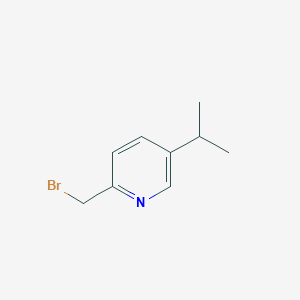
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
